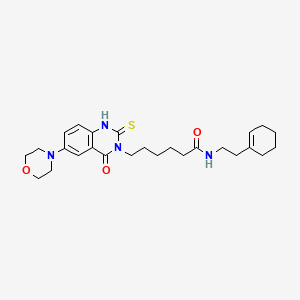![molecular formula C23H18N2O B11211311 3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B11211311.png)
3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl and a phenylethenyl substituent, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of quinazoline-3-oxides with primary amines under metal-free and mild reaction conditions, employing tert-butyl hydroperoxide as the oxidant . This method provides a broad range of quinazolin-4(3H)-ones in good yield.
Another approach involves the oxidative cyclization of isatins with amidine hydrochlorides, promoted by tert-butyl hydroperoxide and potassium phosphate at room temperature . This method is efficient and provides functionalized quinazolin-4(3H)-ones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidant under mild conditions.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various functionalized quinazolin-4(3H)-one derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives.
Biology: Quinazolinones are known for their antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Quinazolinone derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, quinazolinones have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound with a simpler structure.
2-phenylquinazolin-4(3H)-one: Lacks the 4-methylphenyl substituent.
3-(4-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one: Contains a chlorine atom instead of a methyl group.
Uniqueness
3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is unique due to the presence of both the 4-methylphenyl and phenylethenyl substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C23H18N2O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O/c1-17-11-14-19(15-12-17)25-22(16-13-18-7-3-2-4-8-18)24-21-10-6-5-9-20(21)23(25)26/h2-16H,1H3/b16-13+ |
InChI Key |
XTQDFKIEVGTJRT-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211229.png)
![N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B11211236.png)
![dimethyl 5-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzene-1,3-dicarboxylate](/img/structure/B11211243.png)

![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11211254.png)
![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11211266.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11211273.png)
![6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11211281.png)
![N-(3-methylbutyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211282.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211303.png)
![1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211305.png)
![2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11211309.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11211315.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B11211332.png)
